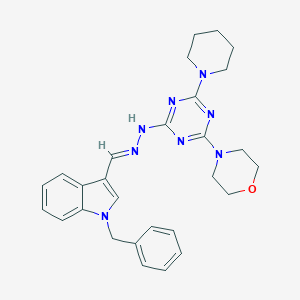![molecular formula C23H21N3O3S B301633 2-{5-[(1-ethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3-methylphenyl)acetamide](/img/structure/B301633.png)
2-{5-[(1-ethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{5-[(1-ethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3-methylphenyl)acetamide is a chemical compound with potential applications in scientific research. It belongs to the class of thiazolidinone derivatives and has been shown to exhibit a range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 2-{5-[(1-ethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3-methylphenyl)acetamide is not well understood. However, it has been suggested that the thiazolidinone moiety of the compound may play a role in its biological activity.
Biochemical and Physiological Effects
2-{5-[(1-ethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3-methylphenyl)acetamide has been shown to exhibit a range of biochemical and physiological effects. It has been reported to have antioxidant and anti-inflammatory properties, as well as the ability to inhibit the activity of certain enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-{5-[(1-ethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3-methylphenyl)acetamide in lab experiments is its potential as a fluorescent probe for the detection of metal ions. However, one limitation is the lack of understanding of its mechanism of action, which may hinder its use in certain applications.
Orientations Futures
There are several future directions for the study of 2-{5-[(1-ethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3-methylphenyl)acetamide. One direction is the further investigation of its mechanism of action, which may lead to the development of new applications for the compound. Another direction is the synthesis of analogs of the compound with improved properties, such as increased selectivity for certain metal ions or enhanced biological activity. Additionally, the use of the compound in in vivo studies may provide further insight into its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 2-{5-[(1-ethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3-methylphenyl)acetamide has been reported in the literature. One such method involves the reaction of 1-ethyl-3-(3-methylphenyl)-1H-indole-2,3-dione with thiosemicarbazide in the presence of glacial acetic acid. The resulting product is then treated with acetic anhydride to yield the final compound.
Applications De Recherche Scientifique
2-{5-[(1-ethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3-methylphenyl)acetamide has been studied for its potential applications in scientific research. One such application is its use as a fluorescent probe for the detection of metal ions. It has been shown to selectively bind to copper ions and exhibit fluorescence emission, making it a useful tool for the detection of copper ions in biological and environmental samples.
Propriétés
Nom du produit |
2-{5-[(1-ethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3-methylphenyl)acetamide |
|---|---|
Formule moléculaire |
C23H21N3O3S |
Poids moléculaire |
419.5 g/mol |
Nom IUPAC |
2-[(5Z)-5-[(1-ethylindol-3-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C23H21N3O3S/c1-3-25-13-16(18-9-4-5-10-19(18)25)12-20-22(28)26(23(29)30-20)14-21(27)24-17-8-6-7-15(2)11-17/h4-13H,3,14H2,1-2H3,(H,24,27)/b20-12- |
Clé InChI |
PPBYDGDDOVAIGK-NDENLUEZSA-N |
SMILES isomérique |
CCN1C=C(C2=CC=CC=C21)/C=C\3/C(=O)N(C(=O)S3)CC(=O)NC4=CC=CC(=C4)C |
SMILES |
CCN1C=C(C2=CC=CC=C21)C=C3C(=O)N(C(=O)S3)CC(=O)NC4=CC=CC(=C4)C |
SMILES canonique |
CCN1C=C(C2=CC=CC=C21)C=C3C(=O)N(C(=O)S3)CC(=O)NC4=CC=CC(=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 5-(2-chlorophenyl)-2-(4-hydroxy-3-iodobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301550.png)
![{2,6-dichloro-4-[(5-(2-chlorophenyl)-6-(ethoxycarbonyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene)methyl]phenoxy}acetic acid](/img/structure/B301551.png)
![ethyl 2-(5-bromo-3-chloro-2-hydroxybenzylidene)-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301554.png)
![Methyl {[6-({2-[(4-phenyl-1-piperazinyl)carbonyl]benzoyl}amino)-1,3-benzothiazol-2-yl]sulfanyl}acetate](/img/structure/B301558.png)
![1-(4-chlorobenzyl)-1H-indole-3-carbaldehyde [4,6-di(1-pyrrolidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B301560.png)

![2-[(2E)-1-methyl-2-(thiophen-2-ylmethylidene)hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B301562.png)
![N-{2-[(2-oxo-2-phenylethyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-(1-piperidinylcarbonyl)benzamide](/img/structure/B301563.png)
![N-(2-{[2-(2-allylphenoxy)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)-4-methylbenzamide](/img/structure/B301564.png)
![2-{4-[4,6-Di(morpholin-4-yl)-1,3,5-triazin-2-yl]piperazin-1-yl}-6-nitro-1,3-benzothiazole](/img/structure/B301566.png)
![4-chloro-3-(5-{(E)-[1-(4-methoxyphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B301567.png)
![4-[(4-{[3-Cyclohexyl-2-(cyclohexylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)methyl]benzoic acid](/img/structure/B301568.png)
![3-Cyclohexyl-2-(cyclohexylimino)-5-{4-[(4-iodobenzyl)oxy]-3-methoxybenzylidene}-1,3-thiazolidin-4-one](/img/structure/B301570.png)
![N-{5-[(2,5-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-1-adamantanecarboxamide](/img/structure/B301571.png)